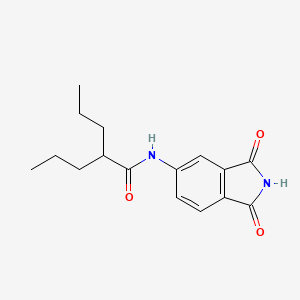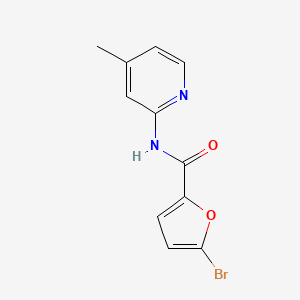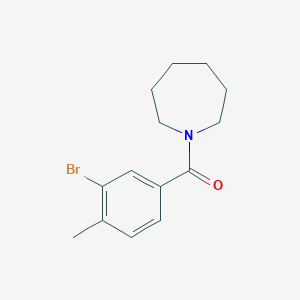![molecular formula C15H12FNO3 B5705660 1-fluoro-3-{[4-(2-nitrovinyl)phenoxy]methyl}benzene](/img/structure/B5705660.png)
1-fluoro-3-{[4-(2-nitrovinyl)phenoxy]methyl}benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-fluoro-3-{[4-(2-nitrovinyl)phenoxy]methyl}benzene is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as FVN, and it is a derivative of benzene.
作用機序
The mechanism of action of FVN is not fully understood, but it is believed to involve the inhibition of certain enzymes that are essential for the growth of cancer cells. FVN has been shown to inhibit the activity of topoisomerase II, which is an enzyme that plays a crucial role in DNA replication and cell division. Inhibition of this enzyme leads to the accumulation of DNA damage, which ultimately results in cell death.
Biochemical and Physiological Effects:
FVN has been shown to have a significant impact on the biochemical and physiological processes in cells. It has been reported that FVN can induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. Additionally, FVN has been shown to inhibit the production of reactive oxygen species (ROS) in cells, which can cause oxidative stress and damage to cellular components.
実験室実験の利点と制限
One of the main advantages of using FVN in lab experiments is its high purity and stability. FVN is a relatively stable compound that can be stored for extended periods without significant degradation. Additionally, FVN is readily available and can be synthesized in large quantities, making it an ideal compound for various experiments. However, one of the limitations of using FVN is its potential toxicity. FVN has been shown to have cytotoxic effects on cells at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on FVN. One area of interest is the development of FVN derivatives with improved anticancer activity. Another area of interest is the investigation of FVN's potential applications in materials science, particularly in the synthesis of novel materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of FVN and its impact on biochemical and physiological processes in cells.
合成法
The synthesis of FVN involves the reaction of 1-fluoro-3-methylbenzene with 4-(2-nitrovinyl)phenol in the presence of a base catalyst. This reaction results in the formation of FVN as a yellow solid with a melting point of 99-101°C. The synthesis method has been optimized to increase the yield of FVN, and it has been reported that the yield can be increased up to 80% by using different reaction conditions.
科学的研究の応用
FVN has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic chemistry. In medicinal chemistry, FVN has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In materials science, FVN has been used as a building block for the synthesis of novel materials with unique properties. In organic chemistry, FVN has been used as a reagent in various reactions to synthesize complex molecules.
特性
IUPAC Name |
1-fluoro-3-[[4-[(E)-2-nitroethenyl]phenoxy]methyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO3/c16-14-3-1-2-13(10-14)11-20-15-6-4-12(5-7-15)8-9-17(18)19/h1-10H,11H2/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIBISVNPSWRTES-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=CC=C(C=C2)C=C[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)COC2=CC=C(C=C2)/C=C/[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(3-Fluorobenzyloxy)-4-(2-nitrovinyl)benzene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2,6-dimethylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5705601.png)
![methyl 5-methyl-2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B5705603.png)
![1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5705611.png)
![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-thiophenecarboxamide](/img/structure/B5705620.png)
![2-(2-fluorophenyl)-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5705624.png)
![1-[2-(3-methoxyphenoxy)ethyl]pyrrolidine](/img/structure/B5705626.png)

![2-hydroxy-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]-2-phenylacetohydrazide](/img/structure/B5705635.png)
![1-(4-chlorobenzyl)-4-(4-methyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5705640.png)
![5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-methylphenyl)benzamide](/img/structure/B5705647.png)

